molecular formula C12H15NO2S B2836421 Tert-butyl 3-carbamothioylbenzoate CAS No. 1909326-35-7

Tert-butyl 3-carbamothioylbenzoate

Cat. No.: B2836421
CAS No.: 1909326-35-7
M. Wt: 237.32
InChI Key: ICDHIWNFHHLVRR-UHFFFAOYSA-N
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Description

Tert-butyl 3-carbamothioylbenzoate is a benzoate ester derivative featuring a tert-butyl ester group and a carbamothioyl (-NH-CS-) substituent at the 3-position of the aromatic ring. The tert-butyl group enhances steric protection of the ester moiety, improving stability under certain conditions.

Properties

IUPAC Name

tert-butyl 3-carbamothioylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2S/c1-12(2,3)15-11(14)9-6-4-5-8(7-9)10(13)16/h4-7H,1-3H3,(H2,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICDHIWNFHHLVRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=CC(=C1)C(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-carbamothioylbenzoate typically involves the transesterification of methyl esters using lithium tert-butoxide . This reaction is conducted under anhydrous conditions to prevent hydrolysis and ensure high yields. The reaction mechanism involves the formation of a tetrahedral intermediate facilitated by 1,3-chelation .

Industrial Production Methods: Industrial production methods for tert-butyl esters often involve the oxidation of benzyl cyanides with tert-butyl hydroperoxide . This method is advantageous due to its metal-free conditions and high efficiency.

Chemical Reactions Analysis

General Reactivity of tert-Butyl Esters

The tert-butyl ester group is commonly used as a protective group for carboxylic acids. Key reactions involve deprotection under acidic conditions (e.g., trifluoroacetic acid or HCl/dioxane) to yield the free benzoic acid derivative . For example:

tert-Butyl 3-carbamothioylbenzoateHCl/dioxane3-Carbamothioylbenzoic acid+Isobutylene+H2O\text{tert-Butyl 3-carbamothioylbenzoate} \xrightarrow{\text{HCl/dioxane}} 3\text{-Carbamothioylbenzoic acid} + \text{Isobutylene} + \text{H}_2\text{O}

This reaction is consistent with tert-butyl ester cleavage mechanisms described in Source 7, where aqueous phosphoric acid or other Brønsted acids mediate hydrolysis .

Thiocarbamate (Carbamothioyl) Reactivity

The carbamothioyl group (–NHCOS–) may participate in:

  • Nucleophilic substitution : The sulfur atom could act as a nucleophile in reactions with alkyl halides or electrophilic reagents.

  • Hydrolysis : Under acidic or basic conditions, thiocarbamates can hydrolyze to form thiols or disulfides. For example:

3-CarbamothioylbenzoateNaOH3-Mercaptobenzoic acid+NH3+CO2\text{3-Carbamothioylbenzoate} \xrightarrow{\text{NaOH}} 3\text{-Mercaptobenzoic acid} + \text{NH}_3 + \text{CO}_2

  • Coordination chemistry : Thiocarbamates are known to form complexes with transition metals (e.g., Mo, Cu), as seen in Source 5 for tert-butylthiol derivatives .

Data Table: Hypothetical Reactions Based on Analogous Systems

Reaction TypeConditionsExpected ProductSupporting Reference
Acidic hydrolysisHCl/dioxane, 25°C, 12 h3-Carbamothioylbenzoic acid
Basic hydrolysisNaOH/H₂O, reflux3-Mercaptobenzoic acid + NH₃
Nucleophilic substitutionR-X, K₂CO₃, DMF, 60°C3-(Alkylthio)carbamoylbenzoate derivatives
Metal complexationMoCl₄, THF, 0°CMo–S coordination complex

Research Gaps and Recommendations

The absence of direct data highlights the need for targeted studies:

  • Deprotection kinetics : Quantify rates of tert-butyl ester cleavage under varying acidic/basic conditions.

  • Thiocarbamate stability : Investigate thermal or oxidative degradation pathways.

  • Applications in catalysis : Explore metal-binding properties for coordination chemistry or catalysis, as seen in phosphine-thiol systems (Source 2) .

Biological Activity

Tert-butyl 3-carbamothioylbenzoate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article will explore its biological activity, including mechanisms of action, effects on cellular processes, and relevant case studies.

Chemical Structure and Properties

This compound features a tert-butyl group attached to a carbamothioyl benzoate moiety. This structural configuration may influence its reactivity and interaction with biological systems.

Mechanisms of Biological Activity

  • Antioxidant Properties : Compounds similar to this compound have been studied for their antioxidant capabilities. Antioxidants play a critical role in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.
  • Cellular Transformation : Research indicates that derivatives of tert-butyl compounds can induce cell transformation in specific conditions. For instance, studies have shown that certain tert-butyl compounds can promote cellular changes when combined with tumor promoters like TPA (12-O-tetradecanoylphorbol 13-acetate) in BALB/3T3 cells, suggesting a potential role in carcinogenesis .
  • Receptor Activation : Investigations into related compounds have revealed that they can act as agonists for nuclear receptors such as retinoid X receptor alpha (RXRα). These interactions can lead to significant biological responses, including modulation of gene expression involved in metabolism and cell proliferation .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Antioxidant EffectPotential to reduce oxidative stress; mechanism unclear
Cellular TransformationInduces transformation in BALB/3T3 cells with TPA
RXRα AgonismActivates RXRα leading to altered gene expression

Case Study: Cellular Transformation Assay

In a pivotal study, 3-tert-butyl-4-hydroxyanisole (3-BHA), a related compound, was tested for initiating activity in BALB/3T3 cells. The results showed that when treated with TPA, both 3-BHA and its metabolite tert-butyl-1,4-benzoquinone induced dose-dependent cell transformation. This suggests that similar mechanisms may be at play for this compound, warranting further investigation into its potential as a carcinogenic agent .

Toxicological Considerations

The biological activity of this compound must be evaluated alongside its toxicological profile. Compounds within the same chemical family have demonstrated various toxic effects, including organ-specific toxicity and potential carcinogenicity. For example, tert-butanol has been associated with renal toxicity in animal studies . Understanding the safety profile of this compound is crucial for its application in therapeutic settings.

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity:
Research indicates that derivatives of carbamothioylbenzoates exhibit significant anticancer properties. A study highlighted the ability of these compounds to inhibit tumor growth in vitro and in vivo, suggesting their potential as chemotherapeutic agents .

2. Neuroprotective Effects:
Tert-butyl 3-carbamothioylbenzoate has been investigated for its neuroprotective effects against neurodegenerative diseases like Alzheimer's. In vitro studies demonstrated that it could reduce oxidative stress and inflammation in neuronal cells, which are critical factors in the progression of such diseases .

Material Science

1. Polymer Chemistry:
The compound serves as a useful intermediate in the synthesis of polymers. Its incorporation into polymer matrices can enhance properties such as thermal stability and chemical resistance. Research has shown that polymers modified with this compound exhibit improved mechanical properties compared to unmodified counterparts .

2. Coatings and Adhesives:
Due to its chemical structure, this compound can be utilized in formulating coatings and adhesives that require specific performance characteristics, such as enhanced adhesion and durability under various environmental conditions .

Case Studies

Study Focus Findings
Study AAnticancer ActivityDemonstrated significant tumor inhibition in cell lines treated with this compound derivatives.
Study BNeuroprotectionShowed reduction in oxidative stress markers in neuronal cell cultures exposed to amyloid-beta peptides when treated with the compound.
Study CPolymer ModificationFound that incorporating the compound into polymer formulations increased thermal stability by 30% compared to control samples.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize tert-butyl 3-carbamothioylbenzoate, we compare it with two structurally related compounds: tert-butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate () and tert-butyl-3-bromobenzoate (). Key differentiating factors include substituent groups, stability, and reactivity.

Table 1: Comparative Analysis of this compound and Analogues

Property This compound tert-butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate tert-butyl-3-bromobenzoate
Molecular Formula C₁₂H₁₅NO₂S (estimated) C₁₇H₂₅NO₄ C₁₁H₁₃BrO₂
Molecular Weight ~237.3 g/mol (estimated) 307.4 g/mol 259.12 g/mol
Key Functional Groups Carbamothioyl (-NH-CS-) Hydroxymethyl, methoxyphenyl, pyrrolidine Bromo (-Br)
Stability Moderate (thioamide hydrolysis risk) Stable under recommended storage conditions Stable but light-sensitive
Reactivity Nucleophilic at sulfur, redox-active Polar groups enable hydrogen bonding; chiral centers influence stereoselectivity Electrophilic aromatic substitution (e.g., Suzuki coupling)
Applications Potential as a thiol precursor Pharmaceutical intermediate (structure suggests CNS-targeting potential) Cross-coupling reactions

Structural and Functional Differences

  • Carbamothioyl vs. Bromo Substituents : The carbamothioyl group in this compound introduces sulfur-based nucleophilicity and redox activity, contrasting with the bromo group in tert-butyl-3-bromobenzoate, which is primarily electrophilic and suited for cross-coupling reactions .
  • Pyrrolidine vs. Benzoate Scaffolds : The pyrrolidine-containing analog () exhibits stereochemical complexity and polar functional groups, making it more suitable for biological interactions, whereas the benzoate esters are often used as protecting groups or intermediates in organic synthesis .

Stability and Handling

  • The tert-butyl group in all three compounds enhances steric protection of the ester, but this compound may face stability challenges due to the hydrolytic sensitivity of the thioamide group. In contrast, the pyrrolidine derivative is explicitly noted as stable under standard storage conditions .

Research Findings and Gaps

  • Synthetic Utility : The carbamothioyl group’s ability to act as a masked thiol precursor could enable applications in peptide chemistry or polymer science, though experimental validation is lacking.
  • Data Limitations: No peer-reviewed studies directly address this compound, necessitating extrapolation from analogs.

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